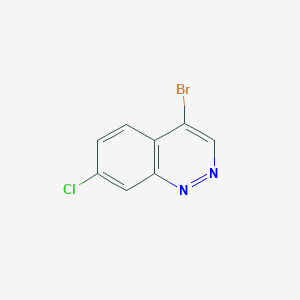
4-Cyano-5-fluoro-2-formylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-5-fluoro-2-formylbenzoic acid is an organic compound with the molecular formula C9H4FNO3 It is a derivative of benzoic acid, characterized by the presence of cyano, fluoro, and formyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-5-fluoro-2-formylbenzoic acid typically involves the Br-Li exchange reaction on isopropyl 2-bromo-5-cyanobenzoate, followed by formylation. This method was developed by Fukuda and Kawamoto in 2019 . The reaction conditions require cryogenic temperatures to ensure the stability of the reactive intermediates.
Industrial Production Methods: . This technology offers advantages such as enhanced reaction efficiency, improved safety, and better scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyano-5-fluoro-2-formylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-Cyano-5-fluoro-2-carboxybenzoic acid.
Reduction: 4-Amino-5-fluoro-2-formylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyano-5-fluoro-2-formylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving cyano and formyl groups.
Industry: Used as an intermediate in the production of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 4-Cyano-5-fluoro-2-formylbenzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The formyl group can undergo condensation reactions with amines, forming Schiff bases. The fluoro group can influence the compound’s reactivity and stability by altering the electronic properties of the aromatic ring .
Comparación Con Compuestos Similares
- 4-Cyano-2-fluorobenzoic acid
- 5-Cyano-2-formylbenzoic acid
- 2-Fluoro-5-formylbenzoic acid
Comparison: 4-Cyano-5-fluoro-2-formylbenzoic acid is unique due to the simultaneous presence of cyano, fluoro, and formyl groups on the benzoic acid coreFor instance, 4-Cyano-2-fluorobenzoic acid lacks the formyl group, while 5-Cyano-2-formylbenzoic acid lacks the fluoro group .
Propiedades
Fórmula molecular |
C9H4FNO3 |
|---|---|
Peso molecular |
193.13 g/mol |
Nombre IUPAC |
4-cyano-5-fluoro-2-formylbenzoic acid |
InChI |
InChI=1S/C9H4FNO3/c10-8-2-7(9(13)14)6(4-12)1-5(8)3-11/h1-2,4H,(H,13,14) |
Clave InChI |
WDCVAVSIINJFMC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1C#N)F)C(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-5,6-dihydrobenzo[f]pyrido[2,3-b][1,4]oxazepine](/img/structure/B13007807.png)










![7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13007872.png)


